molecular formula C14H21ClN2 B14914300 n-(2-Chlorobenzyl)-1-(1-ethylpyrrolidin-3-yl)methanamine

n-(2-Chlorobenzyl)-1-(1-ethylpyrrolidin-3-yl)methanamine

Katalognummer: B14914300
Molekulargewicht: 252.78 g/mol
InChI-Schlüssel: NOUVZWDQMCBKRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Chlorobenzyl)-1-(1-ethylpyrrolidin-3-yl)methanamine is a secondary amine featuring a 2-chlorobenzyl group linked to a methanamine backbone substituted with a 1-ethylpyrrolidin-3-yl moiety.

Eigenschaften

Molekularformel

C14H21ClN2

Molekulargewicht

252.78 g/mol

IUPAC-Name

N-[(2-chlorophenyl)methyl]-1-(1-ethylpyrrolidin-3-yl)methanamine

InChI

InChI=1S/C14H21ClN2/c1-2-17-8-7-12(11-17)9-16-10-13-5-3-4-6-14(13)15/h3-6,12,16H,2,7-11H2,1H3

InChI-Schlüssel

NOUVZWDQMCBKRU-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCC(C1)CNCC2=CC=CC=C2Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-Chlorobenzyl)-1-(1-ethylpyrrolidin-3-yl)methanamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a strong base.

    Attachment of the Chlorobenzyl Group: The final step involves the nucleophilic substitution reaction where the chlorobenzyl group is attached to the nitrogen atom of the pyrrolidine ring.

Industrial Production Methods

In an industrial setting, the production of n-(2-Chlorobenzyl)-1-(1-ethylpyrrolidin-3-yl)methanamine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Alkylation and Acylation Reactions

The primary amine group undergoes nucleophilic substitution and acylation under standard conditions:

Alkylation
Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) at 60°C to form secondary amines. Yields depend on steric hindrance from the ethyl-pyrrolidine moiety:

ReagentConditionsProduct Yield
Methyl iodideK₂CO₃, DMF, 60°C72%
Benzyl chlorideEt₃N, CH₂Cl₂, rt68%

Acylation
Acetyl chloride in dichloromethane with triethylamine produces the corresponding amide (83% yield) . Competitive reactivity occurs between the primary amine and pyrrolidine nitrogen, favoring the former due to lower steric hindrance .

Palladium-Catalyzed Coupling Reactions

The chlorobenzyl group participates in cross-coupling reactions:

Suzuki-Miyaura Coupling
Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane, 80°C) to form biaryl derivatives. The reaction tolerates electron-withdrawing substituents but shows reduced yields with ortho-substituted boronic acids :

Boronic AcidYield (%)
Phenylboronic acid85
4-Nitrophenyl78
2-Methoxyphenyl62

Redox Reactions

Oxidation
Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the pyrrolidine ring to a pyrrolidone derivative (56% yield). Over-oxidation to nitroxide radicals occurs with excess H₂O₂ .

Reduction
Catalytic hydrogenation (H₂, Pd/C) reduces the chlorobenzyl group to benzyl (95% conversion), while the pyrrolidine remains intact .

Acid/Base-Mediated Reactions

Protonation
The amine forms stable hydrochloride salts (mp 175–177°C) in HCl/Et₂O. X-ray crystallography confirms N–H···Cl hydrogen bonding .

Deprotonation
Strong bases (e.g., LDA) abstract protons α to the amine, enabling alkylation at the methanamine position (45–60% yields) .

Stability Under Physiological Conditions

Hydrolytic stability studies (pH 7.4, 37°C) show 95% intact compound after 24 hours. Degradation pathways include:

  • N-Dealkylation : Cleavage of the ethyl-pyrrolidine group (3% by LC-MS)

  • Aromatic Dechlorination : Catalyzed by hepatic CYP450 enzymes (in vitro)

Comparative Reactivity Table

Reaction TypeKey Reagents/ConditionsSelectivity Notes
AlkylationR-X, K₂CO₃, DMFAmine > Pyrrolidine N
AcylationAc₂O, Et₃N, CH₂Cl₂Amine exclusively
Suzuki CouplingAr-B(OH)₂, Pd(PPh₃)₄Chlorine substitution site
OxidationmCPBA, CH₂Cl₂Pyrrolidine ring-specific

This compound’s reactivity profile makes it valuable for synthesizing pharmacologically active derivatives, particularly in opioid receptor-targeted drug development . Its stability under physiological conditions and compatibility with diverse reaction conditions position it as a versatile intermediate in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

n-(2-Chlorobenzyl)-1-(1-ethylpyrrolidin-3-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.

Wirkmechanismus

The mechanism of action of n-(2-Chlorobenzyl)-1-(1-ethylpyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several pharmacologically active molecules:

Compound Core Structure Key Substituents Biological Target
N-(2-Chlorobenzyl)-1-(1-ethylpyrrolidin-3-yl)methanamine (Target) Pyrrolidine-methanamine 2-Chlorobenzyl, 1-ethylpyrrolidin-3-yl Hypothesized: CNS or enzyme targets
N-((1-(2-Chlorobenzyl)piperidin-4-yl)methyl)-1H-Indole-5-carboxamide (6b) Piperidine-methanamine 2-Chlorobenzyl, indole-5-carboxamide Acetylcholinesterase inhibitor
FTO-30 N (N-(3,4-Dimethylbenzyl)-1-(3-(pyrrolidin-1-yl)oxetan-3-yl)methanamine) Oxetane-pyrrolidine-methanamine 3,4-Dimethylbenzyl, oxetane-pyrrolidine FTO demethylase inhibitor
1-([1,1'-Biphenyl]-3-yl)-N-((1-(2-chlorobenzyl)piperidin-4-yl)methyl)methanamine fumarate (22) Piperidine-methanamine Biphenyl-3-yl, 2-chlorobenzyl GPCR-targeted (hypothetical)

Key Structural Differences:

  • Pyrrolidine vs.
  • Substituent Effects : The 2-chlorobenzyl group is common in acetylcholinesterase inhibitors (e.g., compound 6b) but differs from FTO-30 N’s 3,4-dimethylbenzyl group, which may alter selectivity .

Pharmacological Activity

  • Acetylcholinesterase Inhibition : Piperidine-based analogs (e.g., compound 6b) show micromolar-range inhibition (IC₅₀ ~1–10 µM) via aromatic stacking and cation-π interactions . The target compound’s pyrrolidine moiety may reduce potency due to smaller ring size, though this requires experimental validation.
  • FTO Enzyme Interaction : FTO-30 N (IC₅₀ ~0.5 µM) highlights the importance of pyrrolidine-oxetane hybrids in FTO binding. The absence of an oxetane in the target compound may limit FTO activity but could favor other targets .
  • GPCR Modulation : Compound 22’s biphenyl group enhances GPCR binding via extended aromatic interactions, a feature absent in the target compound .

Physicochemical Properties

Property Target Compound Compound 6b FTO-30 N
Molecular Weight (g/mol) ~280 (estimated) 382.17 ~350 (estimated)
LogP (Predicted) ~2.5 3.8 ~2.0
Water Solubility Moderate Low Moderate
Synthetic Yield Not reported 66% >95%

Notes:

  • The target compound’s ethylpyrrolidine group may lower LogP compared to compound 6b’s indole-carboxamide, improving solubility.
  • FTO-30 N’s oxetane ring enhances polarity, balancing lipophilicity .

Research Findings and Hypotheses

  • SAR Insights :
    • Chlorobenzyl Position : 2-Chloro substitution (as in the target compound) is optimal for acetylcholinesterase inhibition compared to 3- or 4-substituted benzyl groups .
    • Heterocycle Impact : Piperidine analogs generally show higher enzyme affinity than pyrrolidines, but pyrrolidines may offer better blood-brain barrier penetration .
  • Synthetic Challenges : The target compound’s synthesis likely involves reductive amination (similar to compound 22), but yields may vary due to steric hindrance from the ethylpyrrolidine group .

Biologische Aktivität

n-(2-Chlorobenzyl)-1-(1-ethylpyrrolidin-3-yl)methanamine, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes findings from diverse research sources to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

The chemical structure of n-(2-Chlorobenzyl)-1-(1-ethylpyrrolidin-3-yl)methanamine can be represented as follows:

  • Molecular Formula: C14H21ClN2
  • Molecular Weight: 252.78 g/mol

This compound features a chlorobenzyl group attached to a pyrrolidine moiety, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of n-(2-Chlorobenzyl)-1-(1-ethylpyrrolidin-3-yl)methanamine. Notably, it has shown effectiveness against various bacterial strains, as summarized in the following table:

Bacterial StrainMinimum Inhibitory Concentration (MIC) μM
Staphylococcus aureus12.4
Bacillus cereus16.4
Escherichia coli16.5
Klebsiella pneumoniae16.1

These MIC values indicate that the compound exhibits potent antibacterial activity, surpassing that of some standard antibiotics like ciprofloxacin .

Anti-inflammatory Properties

In addition to its antimicrobial effects, n-(2-Chlorobenzyl)-1-(1-ethylpyrrolidin-3-yl)methanamine has been evaluated for anti-inflammatory activity. Research indicates that derivatives of this compound exhibit greater anti-inflammatory effects than curcumin, a well-known anti-inflammatory agent . This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

A study conducted on various pyrrolidine derivatives demonstrated that n-(2-Chlorobenzyl)-1-(1-ethylpyrrolidin-3-yl)methanamine exhibited significant antifungal activity against Candida albicans and other fungal pathogens. The observed MIC values ranged from 0.0039 to 0.025 mg/mL, indicating strong antifungal potential .

Structure–Activity Relationship (SAR)

The biological activity of n-(2-Chlorobenzyl)-1-(1-ethylpyrrolidin-3-yl)methanamine is influenced by its structure. The presence of the chlorobenzyl substituent enhances its interaction with bacterial cell membranes, leading to increased permeability and subsequent bacterial cell death .

Research into SAR has revealed that modifications to the pyrrolidine ring and substitution patterns on the benzyl moiety can significantly impact both antibacterial and anti-inflammatory activities. For instance, compounds with additional halogen substitutions generally exhibit improved bioactivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.